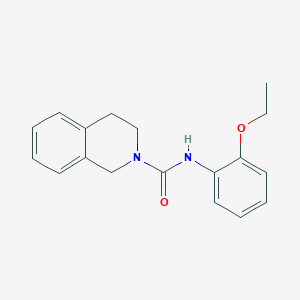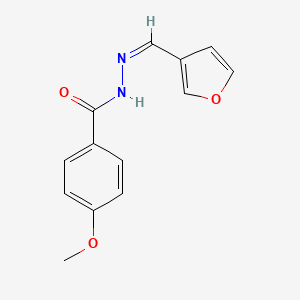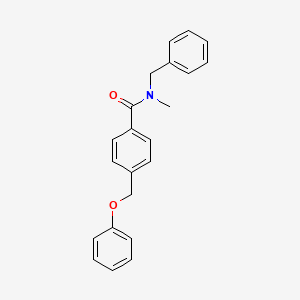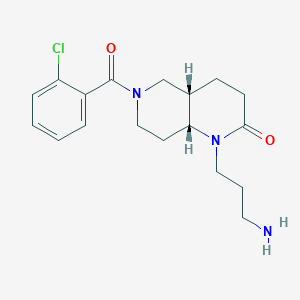![molecular formula C13H19N3O4S B5338316 N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B5338316.png)
N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide, also known as PTC-209, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This molecule has been shown to inhibit the activity of BMI-1, a protein that plays a crucial role in the self-renewal of cancer stem cells. Inhibition of BMI-1 by PTC-209 has been found to reduce the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.
Mecanismo De Acción
N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide exerts its anti-cancer effects by inhibiting the activity of BMI-1, a transcriptional repressor that plays a crucial role in the self-renewal of cancer stem cells. BMI-1 is overexpressed in many types of cancer and is associated with poor prognosis. Inhibition of BMI-1 by this compound leads to the downregulation of genes involved in cancer stem cell self-renewal, resulting in reduced tumor growth and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in preclinical studies. However, its effects on normal stem cells and tissues are not well understood. This compound has been found to induce apoptosis in cancer cells, which may contribute to its anti-cancer effects. Additionally, this compound has been shown to inhibit the activity of the proteasome, a cellular complex involved in protein degradation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide is a potent and selective inhibitor of BMI-1, making it a valuable tool for studying the role of BMI-1 in cancer stem cell self-renewal. However, its effects on normal stem cells and tissues are not well understood, which may limit its use in certain experiments. Additionally, this compound has limited solubility in water, which may make it difficult to administer in some experimental settings.
Direcciones Futuras
N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide has shown promising results in preclinical studies, and further research is needed to determine its potential as a cancer therapy. Some possible future directions for research include:
1. Investigating the effects of this compound on normal stem cells and tissues to determine its safety profile.
2. Studying the effects of this compound in combination with other cancer therapies to determine if it can enhance their efficacy.
3. Developing more potent and selective inhibitors of BMI-1 to improve the specificity and efficacy of this approach.
4. Investigating the role of BMI-1 in other diseases, such as neurodegenerative disorders and cardiovascular disease, to determine if this compound or other BMI-1 inhibitors have potential therapeutic applications beyond cancer.
Métodos De Síntesis
N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis starts with the reaction of 4-nitrobenzenesulfonyl chloride with 2-aminoethanol to form 4-nitrobenzenesulfonamide. This compound is then reacted with pyrrolidine-1-carboxylic acid to form this compound.
Aplicaciones Científicas De Investigación
N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide has been extensively studied in various preclinical models of cancer. In vitro studies have shown that this compound inhibits the growth and self-renewal of cancer stem cells in a variety of cancer types, including breast, prostate, and colon cancer. In vivo studies have also shown that this compound reduces tumor growth and metastasis in mouse models of cancer.
Propiedades
IUPAC Name |
N-[4-(2-hydroxyethylsulfamoyl)phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c17-10-7-14-21(19,20)12-5-3-11(4-6-12)15-13(18)16-8-1-2-9-16/h3-6,14,17H,1-2,7-10H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCASXYDGNQWLJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5338264.png)
![2-(2-chlorophenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5338272.png)
![N-(3-fluorophenyl)-4-[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5338274.png)
![1-[(2,5-dimethoxyphenyl)acetyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5338278.png)

![1-[(2,6-dimethoxypyrimidin-4-yl)carbonyl]-4-(3-methylpyridin-4-yl)-1,4-diazepane](/img/structure/B5338297.png)
![3-ethyl-1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol](/img/structure/B5338299.png)
![1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5338306.png)

![5-(1H-indol-1-ylmethyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5338329.png)


